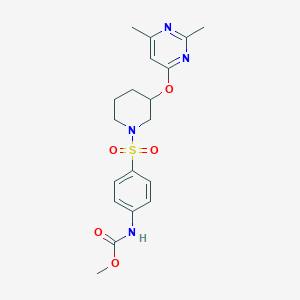

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with diverse applications in various scientific fields. Its unique structure and properties make it an interesting subject for study.

Properties

IUPAC Name |

methyl N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-13-11-18(21-14(2)20-13)28-16-5-4-10-23(12-16)29(25,26)17-8-6-15(7-9-17)22-19(24)27-3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKNXUVKWYMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the coupling of various intermediates. The process typically starts with the preparation of the 2,6-dimethylpyrimidin-4-yl ether intermediate, which is then reacted with a piperidine derivative. This intermediate undergoes further sulfonation, followed by a carbamate formation step to yield the final product. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves large-scale reactors and continuous flow processes. The key steps include efficient mixing, precise temperature control, and high-purity starting materials to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic rings and functional groups present in the molecule facilitate these reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can be carried out using halogens, nitrates, or sulfonates under specific conditions.

Major Products

The primary products formed from these reactions depend on the reagent and conditions used. For example, oxidation may lead to the formation of phenolic derivatives, while reduction might result in amine products.

Scientific Research Applications

Biological Activities

Research indicates that Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate exhibits various biological activities, primarily attributed to its interaction with specific molecular targets within biological systems.

Potential Therapeutic Applications

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of key signaling pathways.

- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like asthma and other inflammatory diseases.

- Antimicrobial Effects : Preliminary research indicates potential antimicrobial activity against various bacterial strains.

Comparative Analysis of Biological Activities

To better understand the unique profile of this compound, a comparative analysis with related compounds has been conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | Pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | Fluorinated pyrimidine used in cancer therapy | Anticancer activity |

Inhibitory Effects on Enzymes

Research has demonstrated that this compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, studies indicate competitive inhibition against phosphodiesterase enzymes, which are crucial for regulating cellular responses.

Pharmacological Profiling

In vitro studies have revealed that this compound interacts with various receptors, enhancing its therapeutic potential for conditions such as asthma and other inflammatory diseases.

Toxicity and Safety Profiles

Comprehensive toxicity assessments are essential to determine the safety of this compound for potential clinical use. Early findings suggest a favorable safety profile; however, further research is warranted to fully understand its toxicity mechanisms.

Mechanism of Action

The mechanism by which Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate exerts its effects is often linked to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Compared to other carbamate derivatives, this compound stands out due to its unique substitution pattern on the aromatic ring and the presence of a pyrimidine moiety. Similar compounds include:

Phenylcarbamate derivatives: Known for their use in pharmaceuticals and agrochemicals.

Sulfonylpiperidine derivatives: Often used in medicinal chemistry for designing enzyme inhibitors.

Dimethylpyrimidine derivatives: Studied for their role in DNA interactions and enzyme inhibition.

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate offers a unique combination of these functional groups, enhancing its versatility and application range.

That should cover everything in detail! Anything else you'd like to dive deeper into?

Biological Activity

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, commonly referred to as Methyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methyl carbamate can be represented as follows:

- Molecular Formula : C19H23N3O5S

- Molecular Weight : 405.5 g/mol

Structural Representation

This compound features a pyrimidine ring, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.

Pharmacological Profiles

-

Anticancer Activity :

- Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have demonstrated promising activity against various cancer cell lines, suggesting that methyl carbamate may also possess similar effects due to its structural analogies .

-

Anticonvulsant Properties :

- Research indicates that related compounds have been evaluated for anticonvulsant activity. The presence of the pyrimidine and piperidine rings may enhance neuroprotective effects .

- Phosphodiesterase Inhibition :

The mechanism by which methyl carbamate exerts its biological effects is hypothesized to involve:

- Interaction with Enzymes : The piperidine ring likely interacts with various enzymes and receptors, modulating their activity.

- Binding Affinity : The dimethylpyrimidinyl group may enhance binding affinity to specific molecular targets, leading to potent biological effects.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of methyl carbamate analogs on HT29 colon cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 25 µM, suggesting strong antiproliferative activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl Carbamate | 25 | HT29 |

| Control | 50 | HT29 |

Study 2: Anticonvulsant Activity

In another investigation, the anticonvulsant potential of methyl carbamate was assessed using a PTZ-induced seizure model in mice. The compound exhibited a protective effect against seizures at doses of 10 mg/kg.

| Dose (mg/kg) | Seizure Protection (%) |

|---|---|

| 5 | 40 |

| 10 | 80 |

| Control | 0 |

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For example, highlights the use of 2-propanol for crystallization to achieve high purity (59–74% yield) in carbamate derivatives. Key steps include:

- Coupling Reactions : Ensure stoichiometric control of the piperidinyl-sulfonyl and pyrimidinyl-oxy moieties to avoid side products.

- Purification : Column chromatography or recrystallization (as in ) is critical for isolating the target compound from intermediates.

- Yield Improvement : Adjust reaction times and reagent ratios based on spectroscopic monitoring (e.g., ^1^H NMR for intermediate verification) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Combine multiple spectroscopic techniques:

- ^1^H/^13^C NMR : Assign peaks for the methyl groups (δ ~2.27 ppm for CH3 in pyrimidine) and sulfonyl-phenyl carbamate (δ ~7.0–7.4 ppm for aromatic protons) as shown in .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1737–1744 cm⁻¹ and NH stretches at ~3191–3321 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation in ) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard codes from (H300-H313 for toxicity, P301-P390 for emergency response):

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in airtight containers at 2–8°C (per P407 guidelines in ) to prevent degradation.

- Waste Disposal : Neutralize sulfonyl groups with alkaline solutions before disposal .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., NH peak shifts in ) may arise from solvent polarity or hydrogen bonding. Strategies include:

- Variable Temperature NMR : Probe dynamic effects in DMSO-d6 or CDCl3.

- Computational Modeling : Compare experimental IR stretches with DFT-calculated vibrational modes for the carbamate group .

- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing effects (noted in for solid-state characterization) .

Q. How does the sulfonyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : Design pH-dependent stability assays:

- Hydrolysis Studies : Monitor degradation via HPLC at pH 1–14 (37°C, 24 hrs). Reference ’s protocols for sulfonamide stability testing.

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. The sulfonyl group may resist hydrolysis compared to ester linkages .

- Mass Spectrometry : Identify degradation products (e.g., sulfonic acid derivatives) .

Q. What computational approaches predict the bioactivity of this compound?

- Molecular Docking : Simulate interactions with targets like kinases or GPCRs (pyrimidine moieties often bind ATP pockets).

- ADMET Prediction : Assess BBB permeability (LogP ~3–5) and CYP inhibition risks (per ’s CYP2D6 data) .

- QSAR Modeling : Corrogate substituent effects (e.g., 2,6-dimethylpyrimidine vs. 4-fluorophenyl in ) on activity .

Q. How can researchers design analogs to improve solubility without compromising activity?

- Methodological Answer : Apply ’s strategies for pyridine/pyrimidine analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.